molecular formula C11H6Cl2N2O2 B11766074 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid CAS No. 928713-28-4

2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid

Cat. No.: B11766074
CAS No.: 928713-28-4
M. Wt: 269.08 g/mol
InChI Key: NLBONZZLGJIISN-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that contains both pyrimidine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid typically involves the reaction of 2,4-dichlorobenzonitrile with appropriate pyrimidine derivatives under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents to form the desired product . The reaction conditions often include a base such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: Chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylamino-4-trifluoromethyl-pyrimidine-5-carboxylic acid
  • 2-(2-Methoxyphenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid
  • 2-(3-Chlorophenylamino)-4-trifluoromethyl-pyrimidine-5-carboxylic acid

Uniqueness

This distinguishes it from other similar compounds that may have different substituents or functional groups .

Properties

CAS No.

928713-28-4

Molecular Formula

C11H6Cl2N2O2

Molecular Weight

269.08 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H6Cl2N2O2/c12-7-1-2-8(9(13)3-7)10-14-4-6(5-15-10)11(16)17/h1-5H,(H,16,17)

InChI Key

NLBONZZLGJIISN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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